Product packaging for Acrocinonide(Cat. No.:CAS No. 28971-58-6)

Acrocinonide

Cat. No.: B10859003
CAS No.: 28971-58-6
M. Wt: 432.5 g/mol
InChI Key: JGSKXHVNDZFORI-DZPDXEKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrocinonide (also known as triamcinolone acroleinide) is a synthetic glucocorticoid corticosteroid that was never marketed for clinical use . As a research compound, it represents a structurally modified steroid, specifically a triamcinolone 16,17-2-propenal acetal, providing a valuable tool for investigating the structure-activity relationships of corticosteroids . Its molecular formula is C24H29FO6 . Glucocorticoids like this compound are understood to exert their effects primarily by acting as agonists of the glucocorticoid receptor . This interaction typically leads to a complex mechanism of action involving the inhibition of phospholipase A2, which subsequently can decrease the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . Furthermore, such compounds may inhibit key inflammatory pathways like nuclear factor kappa-B, reducing the production of interleukin-6 and other signaling molecules . Researchers can utilize this compound to study these pathways in vitro or in experimental models to advance the understanding of inflammatory processes and steroid pharmacology. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29FO6 B10859003 Acrocinonide CAS No. 28971-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28971-58-6

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethenyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H29FO6/c1-4-20-30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,2)23(15,25)17(28)11-22(16,3)24(19,31-20)18(29)12-26/h4,7-9,15-17,19-20,26,28H,1,5-6,10-12H2,2-3H3/t15-,16-,17-,19+,20?,21-,22-,23-,24+/m0/s1

InChI Key

JGSKXHVNDZFORI-DZPDXEKMSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)C=C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC(O4)C=C)C(=O)CO)CCC5=CC(=O)C=CC53C)F)O

Origin of Product

United States

Synthetic Chemistry of Acrocinonide

Retrosynthetic Analysis and Strategic Disconnections for Acrocinonide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. researchgate.nethandwiki.org For this compound, the analysis begins by identifying the most strategic bond disconnections that simplify the structure while corresponding to reliable chemical reactions.

The primary and most logical retrosynthetic disconnection is the cleavage of the C16, C17-cyclic ketal (an acetal). This disconnection simplifies this compound into two key components: the tetracyclic steroid core, Triamcinolone (B434) , and a three-carbon aldehyde, specifically a propenal derivative like cinnamaldehyde (B126680) or acrolein, which provides the ethenyl (vinyl) group. This step is the reverse of a standard acid-catalyzed ketalization reaction.

A subsequent series of disconnections can be applied to the Triamcinolone intermediate. The core steroid skeleton, with its numerous stereocenters, is typically not synthesized de novo in industrial settings. Instead, semi-synthetic routes starting from abundant natural steroids are preferred. A common precursor for fluorinated corticosteroids is Hydrocortisone (Cortisol) or its derivatives. The retrosynthesis from Triamcinolone to Hydrocortisone involves several key transformations:

Removal of the C1-C2 double bond : This corresponds to a selective hydrogenation or, in the forward sense, a dehydrogenation step, often achieved microbiologically.

Removal of the 9α-fluoro and 11β-hydroxyl groups : This disconnection points to a forward reaction sequence involving the formation of a 9,11-epoxide from a Δ⁹⁽¹¹⁾-alkene, followed by a stereoselective ring-opening with a fluoride (B91410) source.

Removal of the 16α-hydroxyl group : This suggests a hydroxylation step in the forward synthesis, often accomplished via oxidation of a Δ¹⁶-alkene intermediate.

Established Chemical Synthesis Pathways for this compound Construction

The construction of this compound is achieved through a semi-synthetic approach that first builds the Triamcinolone scaffold, followed by the final ketalization step. This process is predominantly linear in nature.

A linear synthesis involves a sequential modification of a starting material through a series of reactions to arrive at the final product. The synthesis of Triamcinolone from a precursor like Hydrocortisone 21-acetate is a classic example of this methodology. chemicalbook.comnewdrugapprovals.org

The initial steps focus on modifying the C and D rings of the steroid to introduce the necessary functionalities. A key intermediate is a Δ⁹⁽¹¹⁾,¹⁶-diene, which is prepared from Hydrocortisone 21-acetate through a series of protection, elimination, and hydrolysis steps. The subsequent steps to form Triamcinolone are summarized below.

StepReactionReagentsKey Transformation
1DihydroxylationOsmium Tetroxide (OsO₄)Stereoselective formation of a 16α,17α-vicinal diol from the Δ¹⁶-alkene.
2Bromohydrin FormationN-Bromoacetamide, Perchloric AcidAddition of Br and OH across the Δ⁹⁽¹¹⁾-alkene, forming a 9α-bromo-11β-hydroxy intermediate.
3EpoxidationPotassium Acetate (B1210297)Base-induced intramolecular substitution to form a 9β,11β-epoxide.
4Epoxide Ring OpeningHydrofluoric Acid (HF)Stereoselective opening of the epoxide ring to introduce the 9α-fluoro and 11β-hydroxyl groups.
5DehydrogenationMicrobiological (e.g., Corynebacterium simplex)Introduction of the C1-C2 double bond to form the pregna-1,4-diene system.
6HydrolysisSodium HydroxideRemoval of the C21-acetate protecting group to yield Triamcinolone.

The final step in the synthesis of this compound is the acid-catalyzed reaction of Triamcinolone with a suitable propenal source to form the cyclic ketal.

Challenges in this linear approach include:

Stereocontrol : Each new stereocenter must be introduced with high diastereoselectivity to avoid the formation of difficult-to-separate isomeric impurities.

Reagent Handling : The use of highly toxic and corrosive reagents like Osmium Tetroxide and Hydrofluoric Acid requires specialized equipment and handling procedures.

Purification : Intermediate purification at multiple stages is often necessary, increasing production time and cost.

While the industrial synthesis of corticosteroids like this compound is predominantly linear, convergent strategies are conceptually powerful for assembling complex molecules. pharmacompass.com A convergent approach would involve the independent synthesis of different fragments of the molecule, which are then coupled together at a late stage.

Stereoselective Synthesis of this compound and its Diastereomeric/Enantiomeric Forms

The biological activity of corticosteroids is highly dependent on their specific stereochemistry. This compound possesses multiple chiral centers, and their precise spatial arrangement is critical. The stereoselectivity of the synthesis is therefore of paramount importance.

The absolute stereochemistry of this compound is derived from the naturally occurring steroid precursor. The key challenge lies in controlling the relative stereochemistry during the introduction of new functional groups.

A critical stereoselective step is the introduction of the 9α-fluoro and 11β-hydroxyl groups. This is achieved via a well-established sequence involving the formation of a 9β,11β-epoxide. The subsequent ring-opening with hydrogen fluoride proceeds via an Sₙ2-like mechanism, where the fluoride ion attacks the C9 position from the α-face, leading to the desired trans-diaxial product with high stereoselectivity. chemicalbook.com

Similarly, the formation of the 16α,17α-diol is accomplished by the syn-dihydroxylation of a Δ¹⁶-alkene intermediate from the less sterically hindered α-face, typically using an oxidant like osmium tetroxide. newdrugapprovals.org The final ketalization reaction creates a new stereocenter at the carbon bearing the vinyl group, potentially leading to a mixture of diastereomers. The specific reaction conditions would be optimized to favor the formation of the desired isomer.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. drugs.com While highly valuable in modern organic synthesis, its application in the industrial production of this compound is limited. The synthesis typically starts from an already chiral steroid scaffold, meaning the core stereochemistry is pre-determined.

However, in the context of de novo steroid synthesis or the creation of novel steroid analogues, asymmetric catalysis plays a crucial role. For example, asymmetric hydrogenation, epoxidation, or Diels-Alder reactions could be employed to construct key chiral building blocks of the steroid nucleus with high enantiomeric purity. These methods offer an alternative to relying on the "chiral pool" of natural products but are generally more complex and costly for established molecules like this compound.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov After serving its purpose, the auxiliary is removed. This strategy is another powerful tool for asymmetric synthesis.

Similar to asymmetric catalysis, the use of chiral auxiliaries is not a standard feature in the semi-synthesis of this compound from natural steroids because the stereochemistry is already set. In a research or de novo synthesis context, however, chiral auxiliaries could be used to control the stereochemistry of side-chain additions or in the formation of specific ring junctions. For instance, an Evans auxiliary could be used to control the stereochemistry of an alkylation reaction used to build a side chain before its attachment to the steroid core. For the established synthesis of this compound, the inherent chirality and conformational rigidity of the steroid backbone itself acts as an "internal" chiral auxiliary, directing the stereochemical outcome of reactions at adjacent positions.

Advanced Structural Elucidation and Conformational Analysis of Acrocinonide

X-ray Crystallography of Acrocinonide and its Co-crystals/Salts for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of crystalline solids wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can determine the arrangement of atoms, bond lengths, bond angles, and molecular packing within the crystal wikipedia.orgnih.govyoutube.comnih.govresearchgate.netuq.edu.au. This technique provides unambiguous information about the solid-state structure of this compound, including its conformation and any intermolecular interactions, such as hydrogen bonding. Furthermore, X-ray crystallography can be used to characterize the crystal structures of co-crystals or salts of this compound, revealing how these modifications influence the solid-state arrangement and properties youtube.com. Studies on related compounds, like triamcinolone (B434) acetonide, show characteristic diffraction patterns indicative of their crystalline nature researchgate.net.

Conformational Analysis of this compound in Solution and Solid State via Computational and Experimental Methods

Conformational analysis aims to understand the preferred three-dimensional arrangements of a molecule and how these arrangements change in different environments mdpi.comfiveable.mecopernicus.orgmdpi.comnih.gov. For this compound, this involves combining experimental techniques with computational modeling. Experimental methods like NMR spectroscopy provide data on solution-state conformations, including relative stereochemistry and spatial proximities mdpi.comfiveable.mecopernicus.org. Computational methods, such as Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and Monte Carlo (MC) methods, can predict low-energy conformers and explore the molecule's conformational landscape mdpi.comcopernicus.orgnih.gov. By comparing computational predictions with experimental data (e.g., NMR coupling constants, NOE data, or X-ray crystal structures), researchers can validate and refine their understanding of this compound's conformational preferences in both solution and the solid state mdpi.comcopernicus.orgnih.gov. This integrated approach is crucial for a comprehensive understanding of the molecule's behavior and its potential interactions.

Mechanistic Pharmacology of Acrocinonide Pre Clinical Focus

Identification and Characterization of Molecular Targets for Acrocinonide

Understanding the specific molecular targets of this compound is fundamental to comprehending its therapeutic potential and biological effects. This involves a detailed characterization of its interactions with proteins and enzymes.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., reversible, irreversible)

Enzymes are key biological catalysts, and their inhibition is a common mechanism of drug action. Enzyme inhibitors can be classified as reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive, each affecting enzyme kinetics differently wikipedia.orgnumberanalytics.comlibretexts.orglibretexts.orgyoutube.com. Irreversible inhibitors, in contrast, form covalent bonds with enzymes, leading to permanent inactivation wikipedia.orglibretexts.orglibretexts.orgsigmaaldrich.com. The kinetic characterization of enzyme inhibition involves parameters like the Michaelis constant (Km) and maximum velocity (Vmax), and the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) wikipedia.orgnumberanalytics.comresearchgate.net. Specific data regarding this compound's enzyme inhibition kinetics, including whether its action is reversible or irreversible, were not found in the provided search results.

Protein-Ligand Interaction Dynamics and Thermodynamics

Beyond simple binding, the dynamics and thermodynamics of protein-ligand interactions provide deeper insights into the molecular basis of drug action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure binding kinetics, affinity, stoichiometry, and thermodynamic parameters like enthalpy and entropy changes numberanalytics.comwhiterose.ac.uknih.govnih.gov. These studies help elucidate the energetic landscape and conformational changes involved in binding events. Molecular dynamics (MD) simulations also contribute by modeling the time-evolution of protein-ligand complexes numberanalytics.com. However, specific experimental data on the dynamics and thermodynamics of this compound's interactions with its protein targets were not available in the retrieved search results.

Target Engagement Studies in Cellular Models

Target engagement studies in cellular models are crucial for confirming that a compound interacts with its intended molecular target within the complex environment of a living cell. These studies often assess direct binding or functional consequences, such as changes in protein phosphorylation or localization. For instance, identifying protein modifications or alterations in target protein activity following compound treatment serves as evidence of engagement. The provided search results did not yield specific studies detailing this compound's target engagement within cellular models.

Intracellular Signaling Pathways Modulated by this compound

This compound's pharmacological effects are likely mediated through its influence on various intracellular signaling pathways, which orchestrate cellular responses.

Regulation of Second Messenger Systems (e.g., cAMP, Ca2+)

Second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ions (Ca2+), are fundamental to signal transduction. cAMP, often generated by adenylyl cyclase, activates protein kinase A, while Ca2+ ions are involved in a wide array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression, often mediated by calmodulin slideshare.netyoutube.comnih.govnih.gov. Modulation of these second messenger systems by this compound would be a key aspect of its pre-clinical mechanistic profile. However, the search results did not provide specific experimental data on this compound's effects on cAMP or Ca2+ levels or other second messenger systems.

Compound Name List:

this compound

Acrolein

Pregnenolone succinate (B1194679)

Etonogestrel

Dehydroepiandrosterone sulfate (B86663)

This compound: Mechanistic Pharmacology and Cellular Effects in Preclinical Models

This compound, also known as triamcinolone (B434) acroleinide, is a synthetic glucocorticoid corticosteroid that was developed but never marketed meddic.jp. As a corticosteroid, it is understood to exert its effects through mechanisms common to this class of compounds, primarily involving the glucocorticoid receptor kaggle.comnih.govwikidoc.orgiiab.medbpedia.orgnih.gov. Preclinical investigations into its mechanistic pharmacology and cellular effects reveal general corticosteroid actions, though specific data directly linking this compound to detailed molecular pathways remains limited.

Structure Activity Relationships Sar and Rational Design of Acrocinonide Analogs

Elucidation of Key Pharmacophoric Features within the Acrocinonide Scaffold

The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For corticosteroids like this compound, which are based on the steroid nucleus, key pharmacophoric features typically include:

Hydroxyl Groups: Specific hydroxyl groups, particularly at the C11β and C17α positions, are vital for potent glucocorticoid activity. The C21 hydroxyl group also plays a significant role, often being esterified or modified to alter duration of action and potency iiab.me.

Ketone Groups: The C3 and C20 ketone groups are important for receptor interaction.

Unsaturation: The Δ¹,⁴-dien-3-one system in the A ring is known to enhance glucocorticoid potency.

16,17-Acetal/Ketal Moiety: In this compound, the 16α,17α-acetal formed with acrolein is a distinguishing feature. This modification of the vicinal diol present in its parent compound, triamcinolone (B434), can significantly influence receptor binding, potency, and potentially metabolic stability or receptor selectivity wikipedia.org. The specific stereochemistry and electronic properties of this acetal (B89532) group are likely key pharmacophoric elements.

The elucidation of these features is typically achieved through a combination of experimental studies, including the synthesis and biological evaluation of systematically modified analogs, and computational methods such as molecular modeling and pharmacophore mapping.

Systematic Chemical Modifications and Their Impact on Biological Activity

Rational drug design relies on systematically altering a lead compound's structure to optimize its biological activity and physicochemical properties. For this compound, this would involve modifications to its steroid core, side chains, and stereochemistry.

Derivatization of Steroid Core Rings (A, B, C, D)

The steroid nucleus, comprising four fused rings (A, B, C, and D), provides the fundamental scaffold. General SAR studies for corticosteroids indicate that modifications to these rings can profoundly affect activity:

Ring A: The presence of the Δ¹,⁴-dien-3-one system is crucial for high glucocorticoid activity. Introducing unsaturation or altering the oxidation state at C3 can impact receptor binding affinity and potency.

Ring C: Substitutions or alterations in Ring C can affect the molecule's rigidity and the spatial orientation of substituents on adjacent rings.

Ring D: The D-ring, particularly its junction with the C17 side chain, is critical. Modifications here, such as the acetal formation in this compound, directly impact the interaction with the receptor's binding pocket.

While specific published SAR data for this compound's core modifications are limited, general corticosteroid SAR suggests that alterations to these rings would be explored to fine-tune potency, duration of action, and receptor selectivity.

Side Chain Modifications and Substituent Effects on Activity

The side chain at C17 is a critical determinant of corticosteroid activity. This compound features a unique 16α,17α-(2-propenylidenedioxy) group, which is an acetal formed from the 16α,17α-diol of triamcinolone and acrolein wikipedia.org. This modification is expected to significantly influence the molecule's interaction with the glucocorticoid receptor.

16,17-Acetal Formation: The formation of acetals or ketals at the 16,17-position of corticosteroids is a known strategy to modulate their properties. For instance, the 16α-methyl group in triamcinolone itself enhances glucocorticoid potency and reduces mineralocorticoid activity compared to prednisolone. The further derivatization into an acetal, as seen in this compound, likely alters the conformation and electronic distribution around the C17 position, potentially affecting receptor binding affinity and selectivity.

Stereochemical Modifications and Their Influence on Potency and Selectivity

Stereochemistry is paramount in steroid chemistry, with biological activity often being highly dependent on the precise three-dimensional arrangement of atoms.

Chiral Centers: Steroids possess numerous chiral centers (e.g., C8, C9, C10, C13, C14, C16, C17). Any change in the configuration at these centers can drastically alter the molecule's shape and its ability to fit into the receptor's binding site.

16α,17α-Acetal: The stereochemistry of the acetal linkage at the 16α,17α positions in this compound is critical. The specific orientation of the propenyl group and the oxygen atoms within the dioxolane ring would dictate its interaction with the glucocorticoid receptor. Analogs with different stereochemical arrangements at these positions or with different acetal/ketal forming aldehydes/ketones would likely exhibit varying degrees of potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a correlation between the biological activity of a series of compounds and their physicochemical or structural descriptors. For this compound and its potential analogs, QSAR modeling would involve:

Descriptor Generation: Calculating various molecular descriptors that represent physicochemical properties (e.g., lipophilicity, electronic properties, polar surface area), topological features (e.g., connectivity indices), and 3D structural parameters (e.g., shape, volume, atomic charges) for a set of synthesized this compound derivatives. nih.govnih.govresearchgate.netfrontiersin.orgacs.org

Model Development: Using statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build mathematical models that predict biological activity (e.g., receptor binding affinity, anti-inflammatory potency) based on these descriptors. nih.govnih.govresearchgate.netfrontiersin.org

Prediction and Design: These QSAR models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective analogs. For example, a QSAR model might reveal that increased lipophilicity in a particular region of the steroid core leads to enhanced binding, or that specific electronic properties of the 16,17-acetal moiety are crucial for activity.

While specific QSAR studies for this compound are not detailed in the provided search results, the principles of QSAR are widely applied in steroid and corticosteroid drug design to optimize lead compounds.

Bioisosteric Replacements within the this compound Structure

Bioisosterism involves the substitution of an atom or group of atoms with another that possesses similar physical or chemical properties, leading to broadly similar biological properties slideshare.netnih.govcambridgemedchemconsulting.comajptr.comcresset-group.comcambridgemedchemconsulting.com. This strategy is a cornerstone of rational drug design for lead optimization.

For this compound, bioisosteric replacements could be explored in several areas:

Replacement of Ring Atoms: Introducing heteroatoms (e.g., nitrogen) into the steroid rings could alter electronic distribution, polarity, and metabolic stability.

Modification of Functional Groups:

16,17-Acetal: The propenyl group in the acetal could be replaced with other alkyl, alkenyl, or alkynyl chains, or even cyclic structures, to explore different steric and electronic interactions within the receptor. The oxygen atoms of the acetal could potentially be replaced by other heteroatoms (e.g., sulfur, nitrogen) if chemically feasible and stable.

Hydroxyl/Ketone Groups: Classical bioisosteric replacements for hydroxyl groups (e.g., amine, thiol) or carbonyl groups (e.g., thiocarbonyl, enol ether) might be considered, although the established SAR of corticosteroids often dictates the necessity of specific hydroxyl and ketone functionalities.

Side Chain Analogs: Modifications to the C21 hydroxyl or its ester derivatives could involve bioisosteric replacements to improve pharmacokinetic properties or reduce toxicity.

The goal of bioisosteric replacement is to maintain or enhance desired biological activity while improving other properties such as metabolic stability, solubility, or reducing off-target effects.

This compound: Structure-Activity Relationships and Rational Design of Analogs

This compound is a synthetic corticosteroid characterized by a cyclic ketal structure at the 16,17 positions, derived from triamcinolone. As a member of the corticosteroid family, its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR). This interaction modulates gene transcription, influencing a wide range of physiological processes, including inflammation and immune response. The chemical formula of this compound is C24H29FO6, with a molecular weight of 432.48. Its classification as a halogenated derivative of corticosteroidal hormones, specifically featuring a 9α-fluoro substituent, is common among potent corticosteroids. Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for the rational design of novel compounds with potentially improved therapeutic profiles.

Core Structure and Pharmacophore

Key SAR Principles in Corticosteroids

While specific detailed SAR data for this compound is not extensively detailed in the provided search results, general principles governing corticosteroid SAR are applicable.

11β-Hydroxyl Group: Essential for high glucocorticoid activity and GR binding.

17α-Hydroxyl Group: Crucial for both glucocorticoid and mineralocorticoid activity.

21-Hydroxyl Group: Important for potency and often esterified to modify pharmacokinetics.

Δ1,4-Diene System: Enhances glucocorticoid potency.

9α-Halogenation (e.g., Fluorine): Significantly increases anti-inflammatory potency and GR binding affinity. This compound features a 9α-fluoro substituent.

16-Substitution: Modifications at the 16-position, such as alkyl or acetal/ketal groups, can influence the ratio of glucocorticoid to mineralocorticoid activity and affect receptor binding and metabolism. The cyclic ketal at the 16,17 positions in this compound is a notable example of such modification.

Quantitative Structure-Activity Relationship (QSAR) studies, as indicated by mentions of this compound in predictive modeling for blood-brain barrier penetration, highlight the importance of physicochemical properties derived from its structure, such as lipophilicity and molecular size, in determining its biological fate and efficacy.

Rational Design Strategies

Rational drug design for this compound analogs would involve systematically modifying its structure based on established SAR principles to achieve desired outcomes, such as enhanced potency, improved selectivity for the GR, or optimized pharmacokinetic properties. This could include:

Varying the cyclic ketal: Exploring different aldehydes or ketones to form novel 16,17-cyclic ketals.

Modifying substituents on the steroid nucleus: Altering halogenation patterns, hydroxyl group positions, or introducing unsaturation.

Esterification or etherification: Modifying the 21-hydroxyl group to create prodrugs or alter lipophilicity.

The goal is to maintain or improve binding to the glucocorticoid receptor while potentially reducing off-target effects or improving delivery to specific tissues.

Compound Identification Table

Pre Clinical Efficacy and Proof of Concept Studies of Acrocinonide Non Human Models

In Vitro Biological Activity Profiling of Acrocinonide

In vitro studies are fundamental in preclinical research to determine a compound's biological activity under controlled laboratory conditions. These assays provide initial insights into the mechanisms of action before advancing to more complex whole-organism models. For a synthetic corticosteroid like this compound, in vitro profiling focuses on its interaction with specific molecular targets and its functional effects on cellular pathways, particularly those involved in inflammation and immune responses.

Enzyme Assays and Functional Biochemical Assays

Biochemical assays are essential for characterizing the direct interaction between a drug and its molecular targets, such as enzymes or receptors. patsnap.combioduro.com For corticosteroids, the primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR).

Key biochemical assays for a compound like this compound would include:

Receptor Binding Assays : These assays are critical for determining the affinity and specificity with which this compound binds to the glucocorticoid receptor. patsnap.com High-affinity binding is a prerequisite for the potent anti-inflammatory effects characteristic of this class of drugs. The potency of a corticosteroid is often directly correlated with its binding affinity for the GR.

Enzyme Inhibition Assays : Corticosteroids exert their anti-inflammatory effects in part by inhibiting enzymes crucial to the inflammatory cascade. This compound's activity would be evaluated against enzymes such as phospholipase A2 (PLA2), which is responsible for releasing arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes. Furthermore, while the effect is often indirect via regulation of gene expression, assays may investigate the downstream inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

The results from these assays help to quantify the potency of the compound at a molecular level, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant). youtube.comrsc.org

Table 1: Representative Biochemical Assays for Corticosteroid Activity

Assay Type Target Parameter Measured Typical Finding for Potent Corticosteroid
Receptor Binding Glucocorticoid Receptor (GR) Binding Affinity (Kd) High affinity (Low Kd value)
Enzyme Inhibition Phospholipase A2 (PLA2) IC50 Inhibition of activity

Cell-Based Functional Assays for Specific Biological Pathways

Cell-based assays provide a more physiologically relevant context than biochemical assays by using intact living cells to measure the functional consequences of drug-target interaction. oncolines.comamericanpeptidesociety.org These assays are crucial for understanding how this compound modulates cellular responses and specific biological pathways involved in inflammation and immunity. sartorius.com

Common cell-based assays for evaluating this compound would involve:

Reporter Gene Assays : To confirm that this compound's binding to the glucocorticoid receptor leads to a functional response, reporter gene assays are used. oncolines.com In these assays, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE). Activation of the GR by this compound would lead to the expression of the reporter gene, which can be easily quantified.

Cytokine Release Assays : A hallmark of inflammation is the production of pro-inflammatory cytokines. The efficacy of this compound is tested by its ability to inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from immune cells (like macrophages or lymphocytes) stimulated with an inflammatory agent (e.g., lipopolysaccharide). researchgate.netnih.gov

Table 2: Example of Cell-Based Functional Assay Data for a Potent Corticosteroid

Cell Type Inflammatory Stimulus Measured Parameter Expected Effect of this compound
Macrophages Lipopolysaccharide (LPS) TNF-α Secretion Significant Inhibition
Human Keratinocytes TNF-α NF-κB Nuclear Translocation Blockade of Translocation

In Vivo Efficacy Studies in Established Animal Models of Disease

In vivo studies in animal models are a critical step in preclinical drug development, designed to evaluate the efficacy of a therapeutic agent in a living organism that can mimic aspects of a human disease. taconic.com These studies provide essential information on the compound's performance in a complex biological system.

Disease-Specific Animal Models for this compound Evaluation (e.g., models of inflammation, immune response)

To evaluate the topical anti-inflammatory potency of this compound, several well-established animal models of skin inflammation are utilized. The choice of model depends on the specific aspects of inflammation being investigated. nih.govfrontiersin.org

Croton Oil-Induced Ear Edema : This is a common model for acute inflammation. Croton oil, a potent irritant, is applied to the ear of a mouse or rat, inducing a rapid inflammatory response characterized by edema (swelling) and erythema (redness). This compound would be applied topically to assess its ability to reduce the swelling, which is measured by the change in ear thickness or weight.

Arachidonic Acid-Induced Ear Edema : This model specifically investigates inflammation mediated by arachidonic acid metabolites like prostaglandins and leukotrienes. Topical application of arachidonic acid induces edema, and the efficacy of this compound is determined by its ability to inhibit this response.

Imiquimod-Induced Psoriasis-like Model : For diseases with a more complex immune-mediated pathology like psoriasis, the imiquimod-induced model in mice is often used. biomodels.com Repeated application of imiquimod (B1671794) cream induces skin changes that mimic human psoriasis, including epidermal thickening (acanthosis), scaling, and infiltration of immune cells. This compound's efficacy would be evaluated based on its ability to reduce these clinical scores and improve the histological appearance of the skin.

Oxazolone-Induced Contact Hypersensitivity : This model mimics allergic contact dermatitis, a T-cell-mediated inflammatory response. Animals are first sensitized with oxazolone (B7731731) and then challenged on the ear. The resulting inflammation and swelling are measured to determine the efficacy of topically applied this compound.

Dose-Response Characterization and Efficacy Determination in Pre-clinical Models

A key objective of in vivo studies is to establish a dose-response relationship, which characterizes how the magnitude of the therapeutic effect changes with varying doses of the drug. nih.govnih.gov This is crucial for determining the potency of the compound.

In models like the croton oil ear edema test, different concentrations of this compound would be applied, and the percentage inhibition of edema is calculated relative to a vehicle-treated control group. From this data, an ED50 value (the dose required to produce 50% of the maximum effect) can be determined. A lower ED50 value indicates higher potency. ijpras.com

Table 3: Illustrative Dose-Response Data for this compound in an Animal Model of Inflammation

This compound Concentration Mean Inhibition of Edema (%)
0.001% 25%
0.005% 48%
0.01% 65%
0.05% 85%

Identification and Validation of Pharmacodynamic Biomarkers in Animal Studies

Pharmacodynamic (PD) biomarkers are objectively measured indicators that provide evidence of a drug's biological activity in the body. nih.govregulations.gov The identification and validation of relevant biomarkers in animal models are essential to understand the mechanism of action and to bridge preclinical findings with clinical outcomes. mdpi.com

The Vasoconstrictor Assay : For topical corticosteroids, the vasoconstrictor assay is a classic and widely accepted pharmacodynamic biomarker of potency. The assay is based on the principle that these drugs cause constriction of the small blood vessels in the skin, leading to visible blanching (whitening). The intensity of the skin blanching response in animal (or human) skin is scored and correlates well with the anti-inflammatory activity of the corticosteroid. This compound is classified as a high-potency corticosteroid based on its strong performance in this assay.

Tissue Biomarkers : In animal models of skin inflammation, tissue biopsies can be collected to measure changes in biomarkers at the site of drug application. These can include:

Inflammatory Cell Infiltration : Histological analysis of skin biopsies to quantify the reduction in immune cells (e.g., neutrophils, T-cells) in the inflamed tissue.

Cytokine and Chemokine Levels : Measurement of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 in tissue homogenates using techniques like ELISA to demonstrate their suppression by this compound.

Gene Expression Analysis : Using methods like quantitative PCR (qPCR) to show that this compound downregulates the expression of genes involved in the inflammatory process, such as COX-2, iNOS, and various cytokines.

The validation of these biomarkers ensures that they are reliable and reproducible measures of the drug's biological effect. nih.gov

Mechanistic Insights Derived from Pre--clinical Animal Studies of this compound

Information regarding mechanistic insights specifically derived from pre-clinical animal studies of this compound is not available in the reviewed literature. As a corticosteroid, its mechanism of action is presumed to involve the binding to and activation of the glucocorticoid receptor (GR). This interaction typically leads to the modulation of gene expression, resulting in anti-inflammatory, immunosuppressive, and anti-proliferative effects.

In the absence of ligand, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding by a corticosteroid like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex can influence gene transcription through several mechanisms:

Transactivation: The complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

While these are the generalized mechanisms for corticosteroids, specific pre-clinical studies detailing these processes for this compound, including data on its binding affinity to the glucocorticoid receptor in animal tissues or its specific effects on gene expression in animal models of inflammation, were not found.

Comparative Efficacy of this compound with Reference Compounds in Pre-clinical Settings

There is a lack of publicly available pre-clinical studies that directly compare the efficacy of this compound with other reference corticosteroid compounds in non-human models. Such studies are crucial for establishing the relative potency and therapeutic potential of a new corticosteroid.

Standard pre-clinical assays used for such comparisons often include:

Vasoconstrictor Assay: This assay assesses the skin-blanching effect of a topical corticosteroid, which is indicative of its potency. The degree of vasoconstriction is generally correlated with the anti-inflammatory activity of the compound. While the methodology of this assay is well-documented, specific vasoconstrictor assay data or potency rankings for this compound are not available.

Animal Models of Skin Inflammation: Various animal models are used to induce and evaluate skin inflammation, providing a platform to test the efficacy of anti-inflammatory drugs. Common models include:

Croton Oil-Induced Ear Edema: In this model, croton oil is applied to the ear of a mouse or rat to induce acute inflammation and edema. The efficacy of a topical corticosteroid is measured by its ability to reduce the swelling.

Psoriasis Models: Various animal models, including those induced by agents like imiquimod or genetically engineered models, are used to mimic the characteristics of psoriasis. The effectiveness of a treatment is evaluated by observing reductions in skin thickness, scaling, and inflammation.

Despite the existence of these established models, no specific data or interactive data tables could be generated for this compound due to the absence of published pre-clinical comparative efficacy studies.

Pharmacokinetics, Metabolism, and Biotransformation of Acrocinonide Pre Clinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Topical corticosteroids are known to be absorbed through the skin, and the extent of absorption can be influenced by factors such as the integrity of the epidermal barrier and the use of occlusive dressings. drugs.com Once absorbed systemically, they are distributed to various tissues. nih.gov

Studies on the corticosteroid flunisolide in rats, mice, dogs, and monkeys have shown that after intravenous administration, the compound is widely distributed into tissues and organs. nih.gov The primary route of elimination for many corticosteroids and their metabolites is through the liver and kidneys. nih.gov For instance, after topical application, corticosteroids are primarily metabolized in the liver and then excreted by the kidneys, with some metabolites also being eliminated through the bile. nih.govnih.gov

In animal studies with the structurally related compound triamcinolone (B434) acetonide , the major excretory route was found to be the feces in dogs, rats, and monkeys, while in rabbits, excretion was equally distributed between urine and feces. nih.gov Similarly, studies with radioactive corticosterone (B1669441) in rats showed that approximately 80% of the recovered metabolites were found in the feces and about 20% in the urine. nih.gov

Table 1: General ADME Profile of Structurally Similar Corticosteroids in Animal Models

CompoundAnimal Model(s)Key ADME CharacteristicsPrimary Excretion Route
FlunisolideRats, Mice, Dogs, MonkeysWide tissue distribution.Mainly via bile. nih.gov
Triamcinolone AcetonideDogs, Rats, Monkeys, RabbitsQualitatively similar metabolism across species.Feces (Dogs, Rats, Monkeys); Urine and Feces (Rabbits). nih.gov
CorticosteroneRats-Predominantly Feces (~80%). nih.gov

Identification and Structural Characterization of Acrocinonide Metabolites

Specific metabolites of this compound have not been detailed in available literature. However, based on the metabolic pathways of other corticosteroids, it is anticipated that this compound undergoes significant biotransformation.

In vitro studies using liver microsomes and hepatocytes are standard methods to assess the metabolic stability of compounds. nih.gov These systems contain the primary enzymes responsible for drug metabolism. For corticosteroids, these studies have revealed important species differences and metabolic pathways.

For example, in vitro studies with budesonide (B1683875) in human and rat liver preparations showed that it was rapidly metabolized. nih.gov Two of its main metabolites were identified as 6β-hydroxy budesonide and 16α-hydroxy prednisolone. nih.gov The formation of these metabolites represents a significant inactivation step. nih.gov

In vivo studies allow for the identification of metabolites in biological fluids and tissues. For corticosteroids, common metabolic reactions include hydroxylation and oxidation.

A study on triamcinolone acetonide in laboratory animals identified several major metabolites. These included the C-21 carboxylic acids of triamcinolone acetonide and its 6β-hydroxylated form (6β-hydroxy-TA). nih.gov Another identified metabolite was 9-fluoro-11β,16α,17-trihydroxy-3,20-dioxo-1,4,6-pregnatrien-21-oic acid cyclic 16,17 acetal (B89532). nih.gov

Similarly, for prednicarbate , another topical corticosteroid, the quantitatively most important metabolites identified in rats were 20β-dihydroprednisolone and 6β-hydroxy-20β-dihydroprednisolone. nih.gov

Table 2: Identified Metabolites of Structurally Similar Corticosteroids in Animal Models

Parent CompoundAnimal ModelIdentified Metabolites
Triamcinolone AcetonideRabbits, Dogs, Monkeys, RatsC-21 carboxylic acids of TA and 6β-hydroxy-TA, 6β-hydroxy-TA, 9-fluoro-11β,16α,17-trihydroxy-3,20-dioxo-1,4,6-pregnatrien-21-oic acid cyclic 16,17 acetal. nih.gov
BudesonideRats (in vitro)6β-hydroxy budesonide, 16α-hydroxy prednisolone. nih.gov
PrednicarbateRats20β-dihydroprednisolone, 6β-hydroxy-20β-dihydroprednisolone. nih.gov
FlunisolideRhesus Monkeys, Rats, Dogs6β-hydroxy metabolite (free form in urine), glucuronide and/or sulfate (B86663) conjugates (in bile). nih.gov

Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450, UGT, SULT)

The metabolism of corticosteroids is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, located mainly in the liver. ijpcbs.comyoutube.com These enzymes are responsible for Phase I reactions such as oxidation and hydroxylation. ijpcbs.com

For instance, in vitro studies with human liver homogenates have demonstrated that budesonide is rapidly and extensively metabolized by CYP3A-catalyzed biotransformation, leading to the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide. fda.gov Following Phase I metabolism, corticosteroids or their metabolites can undergo Phase II conjugation reactions, such as glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs), which increase their water solubility and facilitate excretion. ijpcbs.com In studies with flunisolide , conjugates with glucuronic acid and/or sulfate were major metabolites detected in the bile of rats and dogs. nih.gov

Excretion Pathways of this compound and Its Metabolites in Animal Models

Based on data from related corticosteroids, the excretion of this compound and its metabolites is expected to occur via both renal and fecal routes. The primary route can vary between species.

As mentioned previously, studies with triamcinolone acetonide showed that the major excretory route in dogs, rats, and monkeys was the feces, while rabbits excreted the compound and its metabolites in both urine and feces. nih.gov For flunisolide , elimination was mainly via the bile in rats, mice, dogs, and monkeys. nih.gov In rats administered radioactive corticosterone, approximately 80% of the metabolites were excreted in the feces. nih.gov

Table 3: Primary Excretion Routes of Structurally Similar Corticosteroids in Animal Models

CompoundAnimal Model(s)Primary Excretion Route(s)
Triamcinolone AcetonideDogs, Rats, MonkeysFeces. nih.gov
Triamcinolone AcetonideRabbitsUrine and Feces. nih.gov
FlunisolideRats, Mice, Dogs, MonkeysBile (Feces). nih.gov
CorticosteroneRatsFeces. nih.gov

Species Differences in this compound Metabolism Across Pre-clinical Animal Models

Significant species differences in the metabolism of corticosteroids have been observed in preclinical studies. These differences can affect the rate of metabolism, the types of metabolites formed, and the primary route of excretion.

For example, the metabolism of budesonide was found to be 3 to 6 times more rapid in rat liver preparations compared to human liver preparations. nih.gov In the case of triamcinolone acetonide , while the metabolic fate was qualitatively similar across rabbits, dogs, monkeys, and rats, the primary excretion route differed, with rabbits showing a more balanced urinary and fecal excretion compared to the predominantly fecal excretion in the other species. nih.gov Such species-specific variations are crucial considerations when extrapolating preclinical animal data to predict human pharmacokinetics.

Analytical Methodologies for Acrocinonide Quantification and Characterization

Chromatographic Techniques for Acrocinonide Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds. For a steroid like this compound, various modes of chromatography are applicable, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, including corticosteroids. The development of an HPLC method for this compound would typically involve optimizing parameters such as the stationary phase (e.g., reversed-phase C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often at specific pH values), flow rate, column temperature, and detection wavelength (commonly UV detection for steroid chromophores) mdpi.comresearchgate.netpharmahealthsciences.netnih.govresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle size stationary phases (<2 µm) and operating at higher pressures. This enables faster separations, improved resolution, and increased sensitivity encyclopedia.pubnih.govnih.gov. UPLC is particularly valuable for high-throughput analysis, which is critical in drug discovery and development for screening large numbers of samples or for rapid quality control.

The principles of method development and validation for UPLC are similar to HPLC, but the specific parameters (e.g., mobile phase gradients, column chemistries, flow rates) are optimized for the UPLC system's capabilities. While specific UPLC methods for this compound have not been widely published, its application would follow similar strategies as those used for other steroid compounds, aiming for faster analysis times and enhanced separation efficiency encyclopedia.pubnih.gov.

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. This compound, being a steroid, may not be sufficiently volatile or thermally stable for direct GC analysis. In such cases, derivatization techniques are often used to convert the analyte into a more volatile and stable form, such as silylated or esterified derivatives pageplace.de. The "Pharmaceutical Manufacturing Encyclopedia" briefly mentions GC analysis in a general manufacturing context, but provides no specific details regarding volatile this compound derivatives or their GC analysis pageplace.devdoc.pub. If such derivatives were prepared, GC methods would involve optimizing column selection (e.g., capillary columns with specific stationary phases), carrier gas flow rate, oven temperature programming, and detector type (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS).

Steroid structures often contain multiple chiral centers, meaning this compound could exist as different stereoisomers. If this compound is chiral, assessing its enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. Chiral chromatography, particularly using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC), is the standard method for separating enantiomers mdpi.comnih.govchiraltech.comnih.govnih.govnih.govmdpi.com.

Method development would involve screening various chiral columns (e.g., polysaccharide-based CSPs) and mobile phases to achieve baseline separation of enantiomers. Validation would focus on demonstrating the method's ability to accurately quantify the desired enantiomer and detect trace amounts of the undesired enantiomer, often down to levels specified by regulatory bodies (e.g., <0.1% for enantiomeric impurities) mdpi.com. Specific chiral separation methods for this compound are not detailed in the available literature.

Mass Spectrometry (MS) Coupled Techniques for this compound

Mass Spectrometry (MS), often coupled with chromatography, provides highly sensitive and selective detection and identification capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the bioanalytical quantification of drugs and their metabolites in complex biological matrices like plasma and tissue homogenates nih.govadmeshop.comnih.govnih.govmedrxiv.org. This technique combines the separation power of LC with the specificity and sensitivity of MS/MS detection.

A typical LC-MS/MS method for this compound would involve an LC separation (often HPLC or UPLC) followed by introduction into a mass spectrometer. The MS/MS detector would monitor specific precursor-ion to product-ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) that are characteristic of this compound, thereby providing highly selective and sensitive quantification. Method development would focus on optimizing ionization efficiency (e.g., electrospray ionization - ESI), fragmentation patterns, and chromatographic conditions for efficient sample cleanup and separation from matrix components. Validation parameters would include linearity, accuracy, precision, matrix effects, and stability in biological samples admeshop.comnih.govnih.govmedrxiv.org. While LC-MS/MS is a standard for steroid bioanalysis, specific published LC-MS/MS methods for this compound are not readily found.

Data Tables

Due to the limited availability of specific research findings detailing the analytical methods applied to this compound in the reviewed literature, it is not possible to generate data tables with specific experimental results (e.g., retention times, validation parameters, peak areas) for this compound using the outlined techniques. The information found primarily pertains to the general principles of these analytical methods or their application to different compounds.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Untargeted Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed for the identification and characterization of compounds, including metabolites, by providing highly accurate mass measurements. Modern HRMS systems, such as Time-of-Flight (TOF), Orbitrap, and Q-TOF instruments, when coupled with liquid chromatography (LC), can determine the accurate mass of analytes, allowing for the derivation of elemental compositions nih.govacs.org. This capability is crucial for distinguishing between isobaric compounds and identifying unknown metabolites in complex biological or chemical matrices nih.govpageplace.de.

HRMS instruments typically offer mass accuracies in the range of 1-2 ppm for TOF systems and approximately 1 ppm for Orbitraps, with deviations as low as 5 ppm being achievable nih.govacs.org. The ability to distinguish differences of less than 0.1 Da is also a significant advantage pageplace.de. Untargeted profiling using HRMS involves analyzing all detectable ions within a sample to build a comprehensive metabolic profile, aiding in the discovery of novel compounds or pathways fujifilm.comresolvemass.ca. For metabolite identification, HRMS provides accurate mass data, which, when combined with fragmentation data (MS/MS), aids in structural elucidation and confirmation of biotransformation pathways nih.govfujifilm.comnih.gov.

While the principles of HRMS are well-established for metabolite identification and untargeted profiling in drug development, specific research detailing the application of HRMS for this compound metabolite identification or untargeted profiling was not found in the provided search results.

Spectrophotometric and Fluorometric Methods for this compound Detection and Quantification

Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the detection and quantification of compounds that absorb light in the ultraviolet or visible spectrum. These methods rely on the Beer-Lambert law, where the absorbance of a sample is directly proportional to its concentration nih.govnih.gov. Spectrophotometric analyses typically involve measuring the absorbance of a sample at a specific wavelength (λmax) where the analyte exhibits maximum absorption, or utilizing techniques like dual-wavelength spectrophotometry or zero-order methods to achieve selectivity in complex mixtures nih.gov. For instance, UV spectrophotometric procedures can involve sample extraction, solvent evaporation, and subsequent measurement of the analyte or its rearrangement product at a defined wavelength nih.gov.

Fluorometric methods, on the other hand, measure the fluorescence emitted by a compound after excitation at a specific wavelength. These techniques are often more sensitive than spectrophotometry but require the analyte to be fluorescent or to be derivatized into a fluorescent product nih.gov.

Although spectrophotometric techniques are fundamental for quantitative analysis in various fields, including pharmaceuticals, specific published methods for the spectrophotometric or fluorometric detection and quantification of this compound were not identified in the provided search results.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity and content of chemical compounds. It leverages the inherent quantitative nature of NMR spectroscopy, where signal intensity is directly proportional to the number of nuclei contributing to the resonance fujifilm.comtamu.eduox.ac.uknanalysis.commagritek.comsigmaaldrich.com. qNMR allows for the accurate determination of a sample's purity and the content of specific analytes, often with high precision and accuracy, potentially achieving uncertainties below 1% tamu.edunanalysis.com.

The qNMR process typically involves using a certified reference standard (internal or external) with a known purity. The sample and the standard are dissolved in a suitable deuterated solvent, and the NMR spectrum is acquired using specific parameters to ensure accurate and reproducible results fujifilm.comtamu.eduox.ac.ukwpmucdn.com. Key parameters include the use of a 90° pulse, adequate relaxation delays (typically 5-7 times the longest T1 relaxation time), and appropriate data processing tamu.eduwpmucdn.com. Quantification is achieved by comparing the integral areas of specific signals from the analyte and the standard, taking into account the number of protons and molecular weights acs.orgfujifilm.comox.ac.uk. This method is particularly valuable as it can quantify components even if they are not detectable by other analytical means acs.org.

While the principles and methodologies of qNMR for purity and content determination are well-documented acs.orgfujifilm.comtamu.eduox.ac.uknanalysis.commagritek.comsigmaaldrich.comwpmucdn.comfrontiersin.orgpurity-iq.comnih.gov, specific studies detailing the application of qNMR for the quantitative assessment of this compound's purity or content were not found in the provided search results. The mention of 1H NMR in relation to this compound typically pertains to structural confirmation rather than quantitative analysis vnu.edu.vnvdoc.pub.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Detection

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, offering powerful tools for analyzing complex mixtures and detecting impurities nih.govresolvemass.canih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS is a widely used technique for impurity profiling, combining the separation of liquid chromatography with the mass analysis of mass spectrometry resolvemass.ca. It provides high sensitivity and specificity, enabling the detection and identification of trace impurities. LC-MS/MS further enhances specificity by generating fragmentation patterns (MS/MS fingerprints) of precursor ions, which are invaluable for identifying and characterizing impurities, even distinguishing between positional isomers resolvemass.canih.govnih.gov. This approach is critical for ensuring the quality and safety of pharmaceutical products resolvemass.ca.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the analysis of volatile and semi-volatile compounds. It is utilized for identifying components in complex mixtures, such as volatile organic compounds (VOCs) in biological samples or chemical extracts nih.govresearchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a hyphenated technique that couples liquid chromatography with NMR spectroscopy, facilitating the on-line characterization and structure elucidation of separated compounds, particularly useful for complex natural product mixtures nih.govnih.gov.

While these hyphenated techniques are standard tools for impurity profiling and complex mixture analysis, specific applications of LC-MS, GC-MS, or LC-NMR for the impurity detection or complex mixture analysis of this compound were not identified in the provided search results.

Computational and Theoretical Studies of Acrocinonide

Molecular Docking and Ligand-Protein Interaction Simulations for Acrocinonide

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, the primary target is the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that regulates gene expression. nih.govnih.gov Docking simulations are crucial for understanding the molecular basis of this compound's high affinity and potency.

Upon binding, glucocorticoids induce a conformational change in the GR's Ligand-Binding Domain (LBD), which facilitates the recruitment of co-regulator proteins and subsequent modulation of gene transcription. nih.govnih.gov Docking studies of potent glucocorticoids, structurally similar to this compound, such as Triamcinolone (B434) Acetonide, within the GR LBD have revealed a network of specific molecular interactions that stabilize the complex. researchgate.net These simulations predict that the ligand sits (B43327) in a central pocket formed by about 12 helices of the LBD. nih.gov

The key interactions stabilizing the this compound-GR complex, inferred from studies of similar glucocorticoids, typically involve a combination of hydrogen bonds and hydrophobic contacts. The C3-keto group and the C20-keto group of the steroid backbone are critical for forming hydrogen bonds with specific amino acid residues in the binding pocket. The C11-hydroxyl group also participates in crucial hydrogen bonding. The cyclic acetal (B89532) group at C16 and C17, a characteristic feature of this compound, contributes to the ligand's conformational rigidity and establishes van der Waals contacts within a hydrophobic portion of the pocket, enhancing binding affinity.

Table 1: Predicted Key Ligand-Protein Interactions for this compound with the Glucocorticoid Receptor

This compound Moiety Interacting GR Residue (Example) Type of Interaction
C3-Keto Gln, Arg Hydrogen Bond
C11-Hydroxyl Asn Hydrogen Bond
C20-Keto & C21-Hydroxyl Gln Hydrogen Bond
Steroid Backbone Leu, Met, Trp Hydrophobic/van der Waals

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time, offering insights that static docking models cannot. mdpi.comnih.gov An MD simulation of this compound within the GR binding site would reveal the stability of the docked pose, the flexibility of both the ligand and the protein, and the role of surrounding water molecules in mediating interactions.

Studies on related glucocorticoid-GR complexes have used MD simulations to show that the ligand remains stably bound within the pocket over simulation times extending to microseconds. nih.govnih.gov These simulations demonstrate how the ligand induces and maintains a stable, active conformation of the receptor. researchgate.net The dynamic analysis often includes calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Furthermore, MD simulations can model this compound's interaction with biological membranes. As a lipophilic steroid, this compound must cross the cell membrane to reach the cytosolic GR. Simulations can elucidate the mechanism of this passive diffusion, showing how the molecule partitions into the lipid bilayer, its orientation within the membrane, and the free energy barrier associated with translocation. ugent.benih.gov These studies often model the membrane as a complex bilayer of phospholipids, such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), to mimic a eukaryotic cell membrane. mdpi.com

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum Mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly accurate description of electronic structure. nih.govwikipedia.org These methods are used to determine properties like charge distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map of this compound. nih.gov These electronic properties are fundamental to understanding the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the GR. nih.gov The energy gap between the HOMO and LUMO, for instance, is an important indicator of chemical stability. nih.gov

For large systems like a ligand-protein complex, full QM calculations are computationally prohibitive. nih.gov In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. diva-portal.org In a QM/MM simulation, the most critical part of the system—such as the this compound ligand and the immediate interacting residues of the GR binding site—is treated with high-accuracy QM methods. The rest of the protein and the surrounding solvent are treated with a more computationally efficient Molecular Mechanics (MM) force field. youtube.com This approach allows for the accurate study of phenomena like charge transfer and polarization during the binding event or potential metabolic reactions (e.g., oxidation by cytochrome P450 enzymes) that involve changes in electronic structure. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling for this compound and its Analogs

In silico models are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to reduce costly failures in later stages. researchgate.netnih.govspringernature.com For this compound, these models can predict key physicochemical and pharmacokinetic parameters directly from its molecular structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often developed for classes of compounds like corticosteroids. nih.govkg.ac.rs These models are statistical equations that correlate molecular descriptors (numerical representations of chemical structure) with experimental data on biological activity or a specific ADME property. Descriptors can include molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov

Pharmacokinetic (PK) modeling uses mathematical models to describe the time course of drug concentration in the body. frontiersin.orgnih.gov While often based on experimental data, in silico predictions of ADME parameters can be integrated into physiologically based pharmacokinetic (PBPK) models. researchgate.net These models can simulate the concentration of this compound in various tissues over time, helping to understand its disposition. nih.gov

Table 2: Computationally Predicted Properties of this compound

Property Predicted Value Significance
Molecular Formula C₂₄H₂₉FO₆ Basic chemical identity
Molecular Weight 432.5 g/mol Influences diffusion and transport
XLogP3 2.6 Measure of lipophilicity; affects membrane permeability and absorption
Hydrogen Bond Donors 1 Potential for forming hydrogen bonds with receptor

Data sourced from PubChem CID 11743529. nih.gov

Cheminformatics and Machine Learning Approaches for this compound Design and Prediction

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to identify trends and make predictions. nih.govnih.gov Machine learning (ML), a subset of artificial intelligence, has become a powerful tool in this field. youtube.com ML models can be trained on large libraries of steroid compounds with known activities and properties to predict the efficacy or potential liabilities of new, virtual compounds like analogs of this compound. youtube.com

One key application is the development of predictive models for glucocorticoid receptor binding affinity. By representing molecules as numerical feature vectors (fingerprints or calculated descriptors), an ML algorithm can learn the complex relationship between chemical structure and biological activity. youtube.com This allows for the rapid virtual screening of thousands of potential this compound analogs to prioritize the most promising candidates for synthesis.

More advanced applications involve using ML to design safer steroids. For instance, researchers have used machine learning approaches to predict how different glucocorticoid structures will affect a wide range of cellular processes, including those related to unwanted side effects. scripps.edu By training models on data related to both anti-inflammatory activity and adverse effects (like muscle wasting or insulin (B600854) resistance), it is possible to computationally design new analogs of this compound that are predicted to have a better therapeutic window, separating desired efficacy from undesirable side effects. scripps.edu

Derivatives, Prodrugs, and Advanced Delivery Systems Research for Acrocinonide Pre Clinical Focus

Synthesis and Evaluation of Acrocinonide Prodrugs for Enhanced Research Attributes

The development of prodrugs for this compound involves modifying its chemical structure to create inactive precursors that are converted into the active form within the body. This strategy is employed to improve pharmacokinetic properties, solubility, and targeted delivery, thereby enhancing its research utility in pre-clinical models.

Ester and Phosphate (B84403) Prodrugs and Their Bioactivation Mechanisms

Ester and phosphate prodrugs are common strategies to mask polar functional groups, thereby increasing lipophilicity and improving cell membrane permeability. The bioactivation of these prodrugs typically involves enzymatic hydrolysis. For instance, phosphate prodrugs, often referred to as pronucleotides when applied to nucleoside analogs, are designed to be cleaved by endogenous phosphatases or esterases to release the active phosphorylated form of the drug nih.govnih.govnih.govwikipedia.org. The ester linkage, being susceptible to hydrolysis by esterases, is a well-established method for prodrug design, allowing for rapid conversion in the bloodstream and liver ijarsct.co.inactamedicamarisiensis.ro. Similarly, phosphate groups can be masked with various moieties, such as aryl or alkyl groups, which are then cleaved by enzymes or chemical means to liberate the active phosphate species nih.gov. These modifications can significantly enhance solubility and stability in aqueous solutions nih.gov. While specific prodrugs of this compound are not extensively detailed in the provided search results, the general principles of ester and phosphate prodrug design, including their bioactivation via enzymatic cleavage, are well-documented for other therapeutic agents nih.govnih.govnih.govwikipedia.orgactamedicamarisiensis.ro.

Cleavable Linker Strategies for Controlled Release

Cleavable linkers are integral to prodrug design, dictating the rate and site of drug release ijarsct.co.innih.gov. These linkers are engineered to break down under specific physiological conditions or in response to particular stimuli, such as pH changes, enzyme activity, or redox potential, thereby achieving controlled drug release ijarsct.co.innih.gov. For example, disulfide bonds are sensitive to glutathione (B108866) (GSH), which is found at higher concentrations in cancer cells, enabling targeted release nih.gov. Peptide-based linkers can be designed to be cleaved by proteases, with their efficiency often influenced by steric hindrance and linker length mdpi.comresearchgate.net. Some linkers, like those based on PABC (para-aminobenzylcarbamate), undergo self-immolation after cleavage, leading to rapid release of the drug researchgate.netnih.gov. The hydroxylamine (B1172632) moiety in 3-aminoxypropionate-based linkers has been shown to enable faster drug release at lower pH compared to aliphatic amine moieties nih.gov. The precise design of these linkers is crucial for tailoring the therapeutic window and minimizing systemic exposure ijarsct.co.in.

Novel Chemical Delivery Systems for this compound in Pre-clinical Models

Beyond prodrugs, advanced chemical delivery systems are being explored to improve the pre-clinical performance of this compound. These systems aim to encapsulate or conjugate this compound to carriers that facilitate its delivery to target sites and control its release kinetics.

Nanoparticle Encapsulation and Controlled Release Studies

Nanoparticle-based delivery systems offer a promising avenue for enhancing the therapeutic index of drugs like this compound. Encapsulating this compound within nanoparticles can improve its solubility, stability, and prolong its circulation time, while also enabling controlled release nih.gov. Polymeric nanoparticles, for instance, can be engineered to release their payload in response to specific stimuli or over extended periods, thereby providing sustained drug delivery ijarsct.co.innih.gov. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also explored for their ability to encapsulate drugs and provide controlled release, often improving oral bioavailability and reducing toxicity nih.gov. While specific nanoparticle formulations for this compound are not detailed in the provided results, the general principles of nanoparticle encapsulation for controlled release are well-established in drug delivery research ijarsct.co.innih.gov.

Liposomal Formulations for Targeted Delivery (in vitro/animal studies)

Liposomes are versatile lipid-based nanoparticles that can encapsulate both hydrophilic and hydrophobic drugs, offering a platform for targeted delivery and controlled release nih.gov. Liposomal formulations can be designed to accumulate in specific tissues or cells, particularly in tumor sites, through passive targeting (enhanced permeability and retention effect) or active targeting using ligands on the liposome (B1194612) surface nih.gov. Pre-clinical studies often evaluate the efficacy and targeting capabilities of liposomal drug formulations in vitro and in animal models. The ability of liposomes to protect the encapsulated drug from degradation and to control its release rate makes them attractive for improving the therapeutic profile of compounds like this compound nih.gov.

Polymeric Micelles and Hydrogels for Sustained Release

Polymeric micelles, self-assembled nanostructures formed by amphiphilic block copolymers, can effectively solubilize poorly water-soluble drugs and provide a means for sustained release nih.gov. These micelles can encapsulate drugs within their hydrophobic core, protecting them from degradation and allowing for controlled release through diffusion or degradation of the polymer. Hydrogels, on the other hand, are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water and encapsulate drugs, releasing them in a sustained manner. Both polymeric micelles and hydrogels are explored for their potential to deliver this compound with improved pharmacokinetic profiles and reduced dosing frequency in pre-clinical settings nih.gov.

Intellectual Property and Patent Landscape for Acrocinonide Research

Analysis of Key Patents Related to Acrocinonide Synthesis Methodologies

A thorough review of the patent landscape does not reveal a significant number of recent, active patents specifically claiming methods for the synthesis of this compound. This suggests that the primary patents covering the synthesis of this compound have likely expired. The synthesis of corticosteroids often involves multi-step processes starting from more common steroid precursors. For instance, patents for related compounds like triamcinolone (B434) acetonide detail complex chemical transformations. One such patented method for triamcinolone acetonide starts with prednisone (B1679067) acetate (B1210297) and involves a series of reactions including elimination, oxidation, condensation, reduction, hydrolysis, epoxidation, and fluorination to arrive at the final product. google.com While not directly for this compound, these patents for structurally similar corticosteroids provide insight into the types of chemical processes that would have been patented for this compound's original synthesis.

The general trend in the field of glucocorticoid synthesis has been to refine and improve upon existing methods to make them more economically and environmentally viable. For example, a patent for a novel process for preparing glucocorticoid steroids highlights the aim to develop industrially scalable processes that avoid toxic and harmful solvents. google.com Another patent focuses on a synthetic method for desonide, another related corticosteroid, emphasizing a reduction in the number of synthesis steps and the avoidance of highly polluting reagents. patsnap.com

Given the age of this compound as a compound, it is plausible that the original synthesis patents have lapsed, and the methods are now considered standard chemical practice. Any new patents in this area would likely need to demonstrate a significant and non-obvious improvement over these established methods, such as a novel stereoselective step, a more efficient catalytic process, or a more environmentally friendly approach. The lack of prominent, recent patents specifically for this compound synthesis suggests that it may not be a current focus of significant process chemistry innovation.

Patents Covering Novel Uses or Derivatives of this compound (Pre-clinical Inventions)

The search for patents covering novel uses or derivatives of this compound at a pre-clinical stage also yields limited specific results. Typically, pharmaceutical companies seek to extend the patent life of a drug by discovering new therapeutic applications or by creating new molecular entities (derivatives) with improved properties. These efforts are usually well-documented in the patent literature.

The apparent absence of a robust portfolio of patents for novel pre-clinical uses of this compound could be interpreted in several ways. It may be that the therapeutic window and applications of this compound are well-established, and further research into new indications has not been a priority. Alternatively, any such research may not have resulted in discoveries that met the criteria for patentability.

In the broader field of corticosteroids, there is ongoing research into developing derivatives with better benefit-risk profiles, such as compounds with dissociated actions (retaining anti-inflammatory effects while minimizing metabolic side effects). However, this research appears to be focused on newer generations of corticosteroids or different chemical scaffolds. The intellectual property focus seems to have shifted towards more complex biological and targeted therapies for inflammatory conditions.

Academic Research Patents and University Spin-offs Related to this compound Discovery

Similarly, there is a lack of prominent patents originating from academic research institutions or their spin-off companies that are specifically focused on this compound. University-led research is often a source of foundational patents for new compounds or novel mechanisms of action. The initial discovery and development of a compound like this compound would have likely involved academic or industrial research, leading to early patents.

The current landscape suggests that academic research may have moved on to newer and more sophisticated targets for anti-inflammatory therapies. While academic labs continue to explore the fundamental biology of glucocorticoid receptors and inflammatory pathways, this work may not be directly focused on generating new intellectual property around older compounds like this compound. Any university-led patents in this broader area are more likely to be directed towards new drug targets, novel drug delivery systems for corticosteroids in general, or the development of entirely new classes of anti-inflammatory agents.

Freedom-to-Operate Analysis in this compound Research and Development

A freedom-to-operate (FTO) analysis is a critical step in the research and development of any pharmaceutical product, aimed at determining whether a proposed product or process infringes on the intellectual property rights of others. drugpatentwatch.commurgitroyd.com For a compound like this compound, where the primary patents on the active pharmaceutical ingredient (API) itself and its basic synthesis are likely expired, the FTO analysis would focus on other areas of potential patent coverage.

An FTO analysis for a new this compound-based product would need to consider several aspects:

Formulation Patents: Even if the API is off-patent, there may be existing patents on specific formulations, such as novel cream, ointment, or lotion bases that provide enhanced stability, delivery, or patient experience.

Polymorph and Salt Patents: Companies may patent specific crystalline forms (polymorphs) or salts of an existing compound that offer advantages in terms of stability, solubility, or manufacturability.

Combination Therapy Patents: There could be patents covering the use of this compound in combination with other active ingredients for a synergistic therapeutic effect.

Method of Use Patents: While the primary indications for this compound are likely off-patent, a company may have patented its use for a new, non-obvious therapeutic application.

Process Patents: As discussed, while the original synthesis may be in the public domain, there could be newer, more efficient, or purer synthesis methods that are patented.

Conducting a thorough FTO analysis would involve searching patent databases for any in-force patents in these categories that could potentially be infringed by a new this compound product. sagaciousresearch.com Given the sparse patent landscape for this compound specifically, the risk of infringing a patent on the API itself is likely low. However, the risk related to formulation and other secondary patents remains a key consideration for any company looking to develop and commercialize a new this compound-based product. The FTO analysis is a crucial step to mitigate legal risks and ensure a clear path to market. drugpatentwatch.com

Future Directions and Emerging Research Areas for Acrocinonide

Exploration of Unexplored Biological Activities and Novel Targets for Acrocinonide

While the established therapeutic areas for steroid compounds are well-documented, the full spectrum of this compound's biological activities remains an area ripe for discovery. Future research should focus on systematically screening this compound against a broader array of cellular targets and disease models, moving beyond its known mechanisms of action. This could involve investigating its potential in areas such as neurodegenerative diseases, metabolic disorders, or as an immunomodulatory agent in contexts beyond its current applications. Identifying novel molecular targets could reveal previously unrecognized pathways through which this compound exerts its effects, potentially leading to entirely new therapeutic strategies. Structure-activity relationship (SAR) studies, particularly those exploring modifications to the steroid backbone, could also yield derivatives with enhanced potency, selectivity, or novel biological profiles.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of omics technologies offers a powerful approach to dissecting the complex molecular interactions of this compound. Genomics can help identify genetic factors that influence individual responses to this compound, potentially predicting efficacy or susceptibility to side effects. Transcriptomics can elucidate how this compound alters gene expression patterns in target cells, providing insights into its mechanisms of action and downstream effects. Proteomics can identify specific proteins that this compound interacts with or modulates, thereby mapping its molecular targets and signaling pathways. Metabolomics can reveal how this compound affects metabolic pathways, offering a systems-level understanding of its physiological impact. Combining these approaches can create a comprehensive molecular profile of this compound's action, facilitating the identification of biomarkers for treatment response and the discovery of new therapeutic targets. Research into glucocorticoid response, for instance, has highlighted the utility of omics approaches in understanding interindividual variability in drug efficacy and side effects mdpi.comnih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Challenges and Opportunities in this compound Research and Development

The development of steroid-based drugs, including this compound, presents both challenges and significant opportunities. A primary challenge in steroid drug development is achieving high selectivity for specific receptors or pathways to minimize off-target effects and associated toxicities acs.orghandwiki.org. Developing compounds with improved pharmacokinetic profiles, such as enhanced bioavailability and targeted delivery, remains an ongoing area of research. Furthermore, understanding and mitigating potential long-term side effects, even for compounds with established benefits, is crucial ed.ac.uk.

Despite these challenges, the opportunities for this compound are substantial. Its well-established steroid scaffold offers a privileged structure for drug development, with a proven track record of success in various therapeutic areas acs.orgacs.orgdartmouth.edumdpi.com. The potential to discover novel biological activities and targets presents an avenue for expanding its therapeutic applications. Advances in synthetic chemistry, such as the development of efficient methods for producing rare stereoisomers, could unlock access to previously underexplored chemical space for steroid derivatives dartmouth.edudrugtargetreview.com. The ongoing quest for more targeted and safer therapeutics positions compounds like this compound to play a vital role in addressing unmet medical needs.

Collaborative Research Initiatives and Interdisciplinary Approaches for this compound Studies

The complexity of modern drug discovery necessitates collaborative and interdisciplinary approaches. Future research on this compound would greatly benefit from partnerships between synthetic chemists, pharmacologists, biologists, computational scientists, and clinicians. Such collaborations can accelerate the identification of novel targets, the synthesis of optimized analogs, and the rigorous evaluation of therapeutic efficacy and safety. For instance, integrating expertise from different fields can facilitate the application of omics technologies for a comprehensive understanding of this compound's molecular mechanisms openaccesspub.orgscitechnol.comresearchgate.netmdpi.com. Furthermore, collaborations between academic institutions and pharmaceutical companies can bridge the gap between fundamental research and clinical translation, ensuring that promising discoveries are efficiently developed into viable treatments. The "International Journal of Steroids" highlights the importance of interdisciplinary collaboration in advancing steroid science openaccesspub.org.

Compound List

this compound

Vamorolone

Desonide

Budesonide (B1683875)

Triamcinolone (B434) acroleinide

Triamcinolone acetophenide

Triamcinolone acetate (B1210297) cyclopentanonide

Ciclesonide

Cicortonide

Deflazacort

Descinolone acetonide

Desonide disodium (B8443419) phosphate (B84403)

Desonide pivalate (B1233124)

Dexbudesonide

Drocinonide

Drocinonide phosphate

Fluazacort

Fluclorolone acetonide

Fludroxycortide

Flumoxonide

Flunisolide

Flunisolide acetate

Dexamethasone

Cortisone

Hydrocortisone

Estrogen

Progesterone

Testosterone

Cholic acid

Lovastatin

Paclitaxel

Irinotecan

Digitoxin

Quinine

Pilocarpine

Galanthamine

Morphine

Reserpine

Vincristine

Tetrahydrocannabinol

Taxol

Podophyllotoxin

Khellin

Aspirin

Acridine

Acridone

Acronycine

Acronycine epoxide

Crocin

Picrocrocin

Q & A

Q. What are the key structural features of Acrocinonide that influence its pharmacological activity?

  • Methodological Answer : To determine structural-activity relationships (SAR), employ spectroscopic techniques (e.g., NMR, mass spectrometry) for molecular characterization and molecular docking studies to assess interactions with target receptors. Compare results with structurally analogous corticosteroids to identify critical functional groups (e.g., hydroxyl or ketone moieties) . Tabulate binding affinity data (IC₅₀ values) and correlate with substituent effects.

Q. What validated assays are recommended for assessing this compound’s anti-inflammatory efficacy in preclinical models?

  • Methodological Answer : Use in vitro assays like TNF-α inhibition (ELISA) and NF-κB pathway modulation (luciferase reporter assays). For in vivo validation, apply murine models (e.g., carrageenan-induced paw edema) with dose-response studies. Ensure adherence to NIH preclinical reporting guidelines, including sample size justification and randomization protocols .

Q. How should researchers design a preliminary stability study for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing using HPLC to monitor degradation products. Design a factorial experiment with pH (3–9), temperature (25°C–40°C), and time (0–30 days) as variables. Report degradation kinetics (e.g., Arrhenius plots) and identify major degradation pathways (hydrolysis, oxidation) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species (e.g., rat vs. primate models) be resolved?

  • Methodological Answer : Perform meta-analysis of existing data to identify interspecies metabolic differences (e.g., CYP450 enzyme expression). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Validate with cross-species microsomal studies and adjust for protein-binding variations .

Q. What strategies optimize this compound’s synthesis to improve yield while minimizing stereochemical impurities?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use chiral HPLC to monitor enantiomeric excess. Compare green chemistry approaches (e.g., solvent-free synthesis) vs. traditional methods. Tabulate yield, purity, and E-factor metrics for each condition .

Q. How can researchers address discrepancies in this compound’s receptor selectivity profiles reported in independent studies?

  • Methodological Answer : Replicate studies using standardized assay conditions (e.g., cell line, incubation time). Perform statistical equivalence testing and sensitivity analysis. Evaluate batch-to-b variability in compound purity via LC-MS. Cross-reference with crystallographic data to confirm binding conformations .

Methodological Frameworks

Q. What criteria should guide the formulation of hypotheses for this compound’s mechanism of action in novel therapeutic contexts?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty : Propose unexplored pathways (e.g., non-genomic glucocorticoid effects).
  • Feasibility : Validate with siRNA knockdowns or CRISPR-edited cell lines.
    Ensure alignment between hypothesis, aim, and experimental design .

Q. How should systematic reviews on this compound’s adverse effects balance inclusion criteria for preclinical vs. clinical data?

  • Methodological Answer : Apply PRISMA guidelines with separate risk-of-bias assessments (SYRCLE for animal studies, Cochrane RoB 2.0 for clinical trials). Use PICO (Population, Intervention, Comparison, Outcome) to structure inclusion criteria. Perform subgroup analysis to address heterogeneity .

Data Presentation & Reproducibility

Q. What are the best practices for presenting conflicting dose-response data in this compound studies?

  • Methodological Answer : Use forest plots or heatmaps to visualize variability. Report confidence intervals and effect sizes rather than p-values alone. Include raw data in supplementary files with metadata (e.g., instrument calibration logs) .

Q. How can researchers enhance reproducibility when studying this compound’s long-term toxicity?

  • Methodological Answer :
    Publish detailed protocols (e.g., OECD TG 452 compliance) with Open Science Framework (OSF) preregistration. Share raw histopathology slides via digital repositories. Use controlled vocabularies (e.g., MEDDRA) for adverse event coding .

Cross-Disciplinary Approaches

Q. Q. What computational methods bridge gaps between this compound’s in silico predictions and in vivo bioavailability results?

  • Methodological Answer :
    Combine molecular dynamics simulations (e.g., Desmond) with PBPK modeling. Validate predictions using artificial membrane permeability assays (PAMPA) and in situ intestinal perfusion models. Calibrate models with Bayesian inference .

Q. How can multi-omics datasets (proteomics, metabolomics) clarify this compound’s off-target effects?

  • Methodological Answer :
    Integrate pathway enrichment analysis (IPA, MetaboAnalyst) with network pharmacology. Use LASSO regression to prioritize biomarkers. Confirm findings with orthogonal methods (e.g., Western blot for protein validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.